molecular formula C20H16ClN5O2S B4667694 N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE

N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE

Cat. No.: B4667694
M. Wt: 425.9 g/mol
InChI Key: WZEVZMCTUYPRIJ-UHFFFAOYSA-N
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Description

N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is a complex organic compound that features a pyrazole ring, a furan ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the benzyl and chloro groups. The furan and pyrimidine rings are then synthesized separately and coupled with the pyrazole derivative through a series of nucleophilic substitution and condensation reactions. The final step involves the formation of the acetamide linkage under controlled conditions such as temperature, pH, and solvent choice.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE can undergo various chemical reactions including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring yields furanones, while substitution of the chloro group with an amine results in an amine derivative.

Scientific Research Applications

N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N1-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The specific molecular targets and pathways involved depend on the structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-BENZYL-4-CHLORO-N-(1-CYCLOPROPYL-VINYL)-BENZAMIDE
  • 1-BENZYL-1H-INDOLE-3-CARBALDEHYDE (4-CHLORO-1-PHTHALAZINYL)HYDRAZONE
  • 1-BENZYL-4-((4-NITROPHENYL)SULFONYL)PIPERAZINE

Uniqueness

N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is unique due to its combination of three different heterocyclic rings (pyrazole, furan, and pyrimidine) and the presence of multiple functional groups (benzyl, chloro, and acetamide)

Properties

IUPAC Name

N-(1-benzyl-4-chloropyrazol-3-yl)-2-[4-(furan-2-yl)pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2S/c21-15-12-26(11-14-5-2-1-3-6-14)25-19(15)24-18(27)13-29-20-22-9-8-16(23-20)17-7-4-10-28-17/h1-10,12H,11,13H2,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEVZMCTUYPRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)NC(=O)CSC3=NC=CC(=N3)C4=CC=CO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
Reactant of Route 2
N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
Reactant of Route 3
N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
Reactant of Route 4
N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
Reactant of Route 5
N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE

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